molecular formula C8H6ClIO2 B1387801 Methyl 2-chloro-5-iodobenzoate CAS No. 620621-48-9

Methyl 2-chloro-5-iodobenzoate

Cat. No. B1387801
CAS RN: 620621-48-9
M. Wt: 296.49 g/mol
InChI Key: DLSYOOCTSGXXCP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-iodobenzoate is a chemical compound with the molecular formula C8H6ClIO2 and a molecular weight of 296.49 . It is used in proteomics research .


Synthesis Analysis

The synthesis of Methyl 2-chloro-5-iodobenzoate can be achieved through iodination reaction between low-cost methyl anthranilate serving as a starting raw material and an iodine compound . This is followed by a classic Sandmeyer reaction .


Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-5-iodobenzoate is represented by the InChI code 1S/C8H6ClIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 . This indicates the presence of a methyl group (CH3), a chlorine atom (Cl), an iodine atom (I), and a benzoate group (C6H5CO2) in the molecule.


Physical And Chemical Properties Analysis

Methyl 2-chloro-5-iodobenzoate has a density of 1.837g/cm3 and a boiling point of 315ºC at 760 mmHg . Its exact mass is 295.91000 and it has a LogP value of 2.73120 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Oxidative Dearomatization

Methyl 2-chloro-5-iodobenzoate plays a significant role in the oxidative dearomatization of phenols and anilines, contributing to the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines, respectively, in different reactions (Quideau et al., 2005).

Palladium-catalysed Carbonylation

In another application, methyl 2-chloro-5-iodobenzoate is involved in palladium-catalysed carbonylation reactions. These reactions synthesize various compounds, indicating its utility in complex organic synthesis (Ács et al., 2006).

Hypervalent Iodine Oxidizing Reagents

This chemical compound is also crucial in the preparation of esters of 2-iodoxybenzoic acid (IBX-esters), a new class of pentavalent iodine compounds used as oxidizing reagents. These esters, including methyl 2-iodoxybenzoate, are significant in organic chemistry for their ability to oxidize alcohols to aldehydes or ketones (Zhdankin et al., 2005).

Difluoromethylation Processes

Methyl 2-chloro-5-iodobenzoate is also involved in difluoromethylation, as demonstrated in the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate. This process highlights its role in the safe and practical synthesis of difluoromethylated compounds (Sperry & Sutherland, 2011).

Iodoarene-Mediated One-Pot Preparation

Additionally, it is used in iodoarene-mediated one-pot preparation of oxazoles from ketones, where iodoarene acts as a catalyst. This application underlines its versatility in catalytic processes (Kawano & Togo, 2008).

Cationic Cyclic Carbene Complexes

The compound also plays a role in the formation of cationic cyclic carbene complexes of metals like iridium(III), nickel(II), palladium(II), and platinum(II). These complexes are significant in various chemical and spectroscopic applications (Fraser et al., 1974).

Cyclization Reactions

Methyl 2-chloro-5-iodobenzoate is also involved in cyclization reactions with aldehydes catalyzed by cobalt bidentate phosphine complexes, leading to the formation of chiral phthalides. This showcases its role in the synthesis of complex organic molecules (Chang et al., 2007).

Antihypertensive Pharmaceuticals

Additionally, it is a precursor in the synthesis of nonpeptide angiotensin II receptor antagonists, indicating its utility in the development of antihypertensive drugs (Carini et al., 1991).

Environmental Analysis

Moreover, the compound is relevant in environmental analysis, particularly in the determination of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues in agricultural and environmental samples (Alder et al., 1978).

Safety and Hazards

Methyl 2-chloro-5-iodobenzoate is associated with several hazard statements including H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 2-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYOOCTSGXXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653155
Record name Methyl 2-chloro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

620621-48-9
Record name Benzoic acid, 2-chloro-5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620621-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-5-iodobenzoate
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Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-iodo-benzoic acid (25.63 g, 90 mmol) in methanol (500 mL) saturated with HCL gas was stirred at room temperature for 48 h. The reaction mixture was concentrated in vacuo, diluted with 1:1 ethyl acetate/Diethyl ether and washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to afford the title compound (25.0 g).
Quantity
25.63 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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